ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a thienopyridine derivative characterized by a bicyclic core structure with substituents at positions 2, 3, and 5. The compound features:
- A carbamoyl group (-CONH₂) at position 2.
- A 4-methylbenzamido group (-NHCOC₆H₄CH₃) at position 2.
- An ethyl ester (-COOEt) at position 6.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-26-19(25)22-9-8-13-14(10-22)27-18(15(13)16(20)23)21-17(24)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBPVDWVYWSVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the current knowledge surrounding its synthesis, biological properties, and potential therapeutic applications, drawing from diverse sources.
Chemical Structure and Properties
- Molecular Formula : C20H23N3O5S
- Molecular Weight : 417.5 g/mol
- IUPAC Name : this compound
The structure features a thieno[2,3-c]pyridine core with an ethyl carbamate and a substituted benzamide group, which are critical for its biological activity.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from simpler thieno[2,3-c]pyridine derivatives. Various methods have been documented, including:
- Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
- Introduction of the carbamoyl and benzamide substituents via acylation techniques.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of apoptotic pathways and inhibition of specific anti-apoptotic proteins .
Antiviral Activity
The compound has also shown promise in antiviral applications:
- Molecular docking studies indicated significant binding affinities to viral proteins associated with SARS-CoV-2, suggesting it may inhibit viral replication by targeting the main protease and spike glycoprotein .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes:
- Inhibitory assays have revealed that it can effectively inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. The inhibition profile suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study involving human medullary thyroid carcinoma cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The study emphasized its role in enhancing the effects of standard chemotherapeutic agents like staurosporine by sensitizing resistant cells to apoptosis .
Case Study 2: Antiviral Activity
In another investigation focusing on SARS-CoV-2, compounds structurally related to this compound were assessed for their binding affinities using molecular docking simulations. Results indicated that some derivatives exhibited strong binding energies, supporting their potential as therapeutic agents against COVID-19 .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and selected analogues:
Key Observations:
Position 3 Substitution: The carbamoyl group in the target compound distinguishes it from cyano-substituted analogues (e.g., 4SC-207, 3a). Cyano groups (e.g., in 4SC-207) are associated with strong antitubulin activity due to electron-withdrawing effects that stabilize ligand-receptor interactions .
Position 2 Substitution :
- The 4-methylbenzamido group in the target compound provides moderate lipophilicity compared to the pyridinyl acrylamido group in 4SC-207 or trimethoxyphenyl groups in 3a. This may influence membrane permeability and bioavailability .
Biological Activity :
- 4SC-207 demonstrates potent activity against taxane-resistant cancer cells, attributed to its pyridinyl acrylamido substituent .
- Compound 3a’s trimethoxyphenyl group mimics colchicine-site binders, explaining its antitubulin effects .
Physicochemical Data:
| Property | Target Compound (est.) | 4SC-207 | Compound 3a |
|---|---|---|---|
| Molecular Weight | 407.5 g/mol | 382.11 g/mol | 403.45 g/mol |
| LogP (Predicted) | 2.8 | 3.1 | 2.5 |
| Solubility (Water) | Low | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
